2-Hydroxy-2-methyl-3-phenylpropanoic acid
Overview
Description
2-Hydroxy-2-methyl-3-phenylpropanoic acid, also known as (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid, is a chemical compound with the linear formula C10H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a product of phenylalanine catabolism .
Synthesis Analysis
The synthesis of this compound involves several steps. A process for preparing 2-methyl-2′-phenylpropionic acid derivatives showing antihistamine activity in a more simplified way has been described . The CoA-independent non-oxidative pathway begins with the hydration of the free hydroxycinnamic acids to form 3-hydroxy-3-phenylpropanoic .Molecular Structure Analysis
The molecular formula of this compound is C10H12O3 . The average mass is 194.184 Da and the monoisotopic mass is 194.057907 Da .Chemical Reactions Analysis
Phenylpropanoic acid, a related compound, is known to undergo cyclization to 1-indanone . When the side chain is homologated by the Arndt–Eistert reaction, subsequent cyclization affords 2-tetralone derivatives .Scientific Research Applications
Synthesis and Chiral Resolution
- 2-Hydroxy-2-methyl-3-phenylpropanoic acid has been utilized in the synthesis and resolution of specific enantiomers, particularly in the context of chiral chemistry. For instance, its racemic form was resolved using specific diols, leading to the establishment of its absolute configuration through methods like X-ray crystallography (Drewes et al., 1992).
Application in Organic Synthesis
- This compound has shown utility in the synthesis of β-hydroxy-α-amino acids, which are significant in the field of organic chemistry and pharmaceutical research. It has been used as a precursor in various synthetic pathways, demonstrating its versatility in producing valuable chemical entities (Davies et al., 2013).
Role in Asymmetric Synthesis
- In asymmetric synthesis, this compound has been applied as a chiral auxiliary. Its structural properties enable the creation of compounds with specific stereochemistry, which is crucial in the development of enantiomerically pure pharmaceuticals (Omote et al., 2006).
Biosynthesis Studies
- This compound has been identified as an intermediate in the biosynthesis of benzoic and salicylic acids. Its role in metabolic pathways highlights its biological significance, particularly in plant biochemistry (Jarvis et al., 2000).
Use in Enzymatic Reactions
- Enzymatic reactions utilizing this compound have been studied for the production of optically pure compounds. These studies are important for understanding enzyme specificity and for the development of biocatalysis processes (Zhao et al., 2014).
Chemical Modification and Derivatives
- Chemical modifications of this compound have led to the synthesis of various derivatives with potential pharmaceutical applications. These derivatives are explored for their biological activities and properties (Shiraiwa et al., 2003).
Mechanism of Action
Target of Action
It is known to be a metabolite of phenylalanine , which plays a crucial role in the biosynthesis of other amino acids, neurotransmitters, and bioactive compounds in the body.
Mode of Action
It is known to be a radical photoinitiator (pi) molecule that can be used in the crosslinking of polymers by the exposure of uv radiation .
Biochemical Pathways
2-Hydroxy-2-methyl-3-phenylpropanoic acid is involved in the phenylalanine metabolism pathway . It is likely produced from phenylpyruvate via the action of lactate dehydrogenase . It is also involved in the biosynthesis of benzoic acid (BA) and salicylic acid (SA) from cinnamic acid .
Pharmacokinetics
Its molecular weight of 1802005 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is known to be used in the development of uv curable resins for exterior coating applications , indicating its potential utility in materials science.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, as a radical photoinitiator, its activity is dependent on exposure to UV radiation . Other factors such as pH, temperature, and the presence of other compounds could also potentially influence its action.
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-2-methyl-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIBMVNOBCIJNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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